molecular formula C14H10ClFO2 B6398564 2-Chloro-4-(4-fluoro-3-methylphenyl)benzoic acid CAS No. 1261904-85-1

2-Chloro-4-(4-fluoro-3-methylphenyl)benzoic acid

Cat. No.: B6398564
CAS No.: 1261904-85-1
M. Wt: 264.68 g/mol
InChI Key: QIMFNMYUAALDDP-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-fluoro-3-methylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the second position and a fluoro group at the fourth position on the benzoic acid ring, with an additional methyl group on the phenyl ring

Properties

IUPAC Name

2-chloro-4-(4-fluoro-3-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-6-9(3-5-13(8)16)10-2-4-11(14(17)18)12(15)7-10/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMFNMYUAALDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689317
Record name 3-Chloro-4'-fluoro-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261904-85-1
Record name 3-Chloro-4'-fluoro-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(4-fluoro-3-methylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the chlorination and fluorination of a suitable benzoic acid precursor. The reaction typically requires the use of chlorinating and fluorinating agents under controlled conditions to ensure selective substitution at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as:

  • Chlorination of the benzoic acid precursor using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
  • Fluorination using a fluorinating agent such as hydrogen fluoride or a fluorinating reagent like diethylaminosulfur trifluoride.
  • Purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(4-fluoro-3-methylphenyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-4-(4-fluoro-3-methylphenyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-fluoro-3-methylphenyl)benzoic acid depends on its specific application. In a biological context, the compound may interact with specific enzymes or receptors, leading to changes in metabolic pathways or cellular processes. The molecular targets and pathways involved can vary based on the specific use of the compound.

Comparison with Similar Compounds

    2-Chloro-4-fluorotoluene: Similar in structure but lacks the carboxylic acid group.

    2-Chloro-4-fluorobenzotrifluoride: Contains a trifluoromethyl group instead of a methyl group.

    2-Chloro-4-fluoro-1-methylbenzene: Similar structure but with a different substitution pattern.

Uniqueness: 2-Chloro-4-(4-fluoro-3-methylphenyl)benzoic acid is unique due to the specific arrangement of the chloro, fluoro, and methyl groups on the benzoic acid ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in pharmaceuticals and agrochemicals.

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